3-Ethyl-5-fluoro-7-methyl-1H-indole
Description
Properties
Molecular Formula |
C11H12FN |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-ethyl-5-fluoro-7-methyl-1H-indole |
InChI |
InChI=1S/C11H12FN/c1-3-8-6-13-11-7(2)4-9(12)5-10(8)11/h4-6,13H,3H2,1-2H3 |
InChI Key |
GNZYZJUTUBMUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=C2C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoro-7-methyl-1H-indole can be achieved through various methods, including the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, specific starting materials and reaction conditions would be chosen to introduce the ethyl, fluoro, and methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluoro-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
3-Ethyl-5-fluoro-7-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-fluoro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
Methylation and Sulfonylation
Carboxamide Derivatives
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3): Synthesized via condensation of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO (yield: 37.5%) .
Triazole Conjugates
- Compound 5e : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-(2-azidoethyl)-5-fluoro-1H-indole and 1-ethynyl-4-fluorobenzene (yield: 22%) .
Implications for the Target Compound :
The ethyl group at C3 in this compound may require alkylation strategies similar to those in , while the methyl group at C7 could involve directed C–H functionalization or Friedel-Crafts alkylation.
Physicochemical and Spectral Properties
Gaps for the Target Compound: No direct melting point, NMR, or mass spectrometry data are available for this compound. Predictive modeling or experimental characterization is needed.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethyl-5-fluoro-7-methyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 3-(2-azidoethyl)-5-fluoro-1H-indole is reacted with terminal alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400/DMF (2:1) with CuI as a catalyst. Stirring for 12 hours at room temperature yields the triazole-linked indole derivative. Purification via flash column chromatography (70:30 ethyl acetate/hexane) achieves a 22–50% yield, depending on substituents. Optimization involves adjusting solvent ratios, catalyst loading, and reaction time .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., fluorine at C5 causes deshielding in adjacent protons).
- FAB-HRMS : Confirm molecular weight (e.g., m/z 427.0757 [M+H]+ for triazole derivatives).
- TLC : Monitor reaction progress (Rf ~0.30 in 70:30 ethyl acetate/hexane) .
Q. What solvents and catalysts are critical for efficient indole functionalization?
- Answer : Polar aprotic solvents like DMF or PEG-400 enhance solubility of azido-indole intermediates. CuI is preferred for CuAAC due to its stability and catalytic efficiency. For alkylation (e.g., methyl group addition), KOtBu in THF with methyl iodide achieves >95% yield under mild conditions .
Advanced Research Questions
Q. How do fluorinated substituents influence electronic properties and reactivity?
- Answer : Fluorine at C5 increases electron-withdrawing effects, stabilizing intermediates in electrophilic substitutions. Comparative ¹⁹F NMR studies (δ ~ -110 to -120 ppm) reveal resonance shifts dependent on adjacent substituents. Fluorine also enhances metabolic stability in bioactive analogs .
Q. What strategies resolve low yields in triazole-linked indole synthesis?
- Methodological Answer : Low yields (e.g., 22% in ) may arise from competing side reactions. Mitigation strategies include:
- Precatalyst activation : Pre-mix CuI with PEG-400 to prevent aggregation.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 1–2 hours, minimizing decomposition .
Q. How can computational methods predict bioactivity of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculates HOMO/LUMO gaps to assess redox potential (relevant for antioxidant activity). Molecular docking simulations (e.g., with Keap1-Nrf2 targets) identify binding affinities for ischemia-related applications .
Q. What contradictions exist in reported synthetic protocols, and how are they addressed?
- Answer : Discrepancies in yields (e.g., 50% vs. 22% for similar triazole syntheses) may stem from:
- Substituent steric effects : Bulky aryl groups hinder cycloaddition.
- Workup differences : Vacuum distillation at 90°C () removes residual DMF, improving purity and yield. Validate via control experiments with standardized protocols .
Key Recommendations for Researchers
- Optimization : Prioritize microwave-assisted CuAAC for time-sensitive syntheses.
- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) for ambiguous structural assignments.
- Data Validation : Cross-check synthetic yields with alternative catalysts (e.g., Ru-based systems for strain-promoted reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
